![molecular formula C22H22ClN3O2 B5968246 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5968246.png)
6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide, also known as CEP-701, is a synthetic compound that belongs to the class of quinolinecarboxamides. It was first synthesized by Cephalon Inc. as a small molecule inhibitor of the tyrosine kinase receptor FLT3, which is involved in the regulation of hematopoiesis and leukemogenesis.
Mechanism of Action
6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide works by selectively inhibiting the activity of FLT3 tyrosine kinase, which is overexpressed in many types of leukemia and is associated with poor prognosis. FLT3 activation leads to the activation of downstream signaling pathways that promote cell survival and proliferation. By inhibiting FLT3, 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide blocks these signaling pathways and induces apoptosis in leukemic cells.
Biochemical and Physiological Effects:
In addition to its effects on FLT3 signaling, 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide has been found to inhibit the activity of other kinases, such as c-Kit and PDGFR, which are also involved in leukemogenesis and angiogenesis. It has also been shown to have neuroprotective effects by inhibiting the activity of TrkA, a receptor tyrosine kinase that is involved in nerve growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide in lab experiments is its specificity for FLT3 kinase, which allows for the selective inhibition of FLT3-activated leukemic cells. However, its off-target effects on other kinases may limit its use in certain experimental settings. Additionally, 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide has poor solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
Future Directions
There are several potential future directions for the research and development of 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide. One area of interest is the use of 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide in combination with other targeted therapies or chemotherapy drugs to enhance its cytotoxic effects and overcome drug resistance. Another potential application is the use of 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of more potent and selective FLT3 inhibitors may lead to the discovery of new therapeutic targets for the treatment of leukemia and other cancers.
Conclusion:
In conclusion, 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in leukemia and other cancers. Its specificity for FLT3 kinase and its off-target effects on other kinases make it a valuable tool for studying the role of FLT3 signaling in leukemogenesis and angiogenesis. Further research is needed to fully understand the mechanisms of action and potential applications of 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide in cancer and other diseases.
Synthesis Methods
The synthesis of 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide involves a multistep process that starts with the reaction of 2-chloro-4-nitrobenzaldehyde with 2-phenylacetonitrile to form 2-chloro-4-nitro-α-phenylbenzyl cyanide. This intermediate is then reduced with hydrogen gas and palladium on carbon to give 2-chloro-4-amino-α-phenylbenzyl cyanide. The next step involves the reaction of this compound with morpholine and acetic anhydride to form 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide, which is then purified by recrystallization.
Scientific Research Applications
6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various types of cancer, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). It has also been investigated for its antiangiogenic and neuroprotective properties. In preclinical studies, 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide has shown promising results in inhibiting FLT3 kinase activity and inducing apoptosis in FLT3-activated AML cells. It has also been found to enhance the cytotoxic effects of chemotherapy drugs in AML cells.
properties
IUPAC Name |
6-chloro-N-(2-morpholin-4-ylethyl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c23-17-6-7-20-18(14-17)19(15-21(25-20)16-4-2-1-3-5-16)22(27)24-8-9-26-10-12-28-13-11-26/h1-7,14-15H,8-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPBHXNTIVBGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.